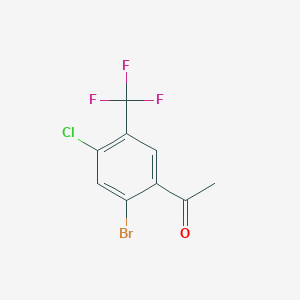
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone
Übersicht
Beschreibung
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₅BrClF₃O
- Molecular Weight : 295.49 g/mol
- Melting Point : 27–29 °C
The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds with similar structures exhibit IC50 values indicating significant antiproliferative activity.
These values suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells, such as membrane blebbing and nuclear disintegration . Additionally, molecular docking studies have indicated potential interactions with specific protein targets involved in cancer cell survival and proliferation .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of analogues of acetophenone derivatives, including this compound. The study evaluated their biological activities against various human cancer cell lines. The results indicated that structural modifications significantly affect cytotoxic potency, with the trifluoromethyl group enhancing bioactivity .
Study 2: Antioxidant Activity
In addition to cytotoxic effects, compounds with similar structures have shown antioxidant properties. The DPPH radical scavenging assay revealed significant antioxidant activity, suggesting that these compounds may also contribute to cellular protection against oxidative stress .
Toxicological Profile
The toxicological data available for similar compounds indicate potential risks associated with exposure. Acute toxicity studies have shown varying degrees of toxicity across different species, highlighting the need for careful evaluation in therapeutic contexts .
Eigenschaften
IUPAC Name |
1-[2-bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMLNSDUMYQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















